Product packaging for (4R,5S)-5-ethyl-4-iodooxolan-2-one(Cat. No.:CAS No. 154145-12-7)

(4R,5S)-5-ethyl-4-iodooxolan-2-one

Cat. No.: B12550347
CAS No.: 154145-12-7
M. Wt: 240.04 g/mol
InChI Key: IWKBGIQWTJPYTP-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(4R,5S)-5-Ethyl-4-iodooxolan-2-one is a chiral iodinated lactone designed for use as a versatile synthetic intermediate in organic chemistry and drug discovery research. This compound features a stereodefined oxolan-2-one (gamma-lactone) core, which functions as a valuable chiral building block. The iodine atom at the 4-position is a reactive handle amenable to various cross-coupling reactions, while the lactone ring can be readily opened or transformed, providing access to a diverse range of complex, enantiomerically pure molecules. Its specific stereochemistry (4R,5S) makes it particularly valuable for the synthesis of non-racemic compounds, potentially including natural products, active pharmaceutical ingredients (APIs), and other chiral materials. Researchers can utilize this reagent in exploring novel synthetic pathways and developing stereoselective reactions. This product is intended for use in a controlled laboratory environment by qualified personnel. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the compound with appropriate personal protective equipment (PPE).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9IO2 B12550347 (4R,5S)-5-ethyl-4-iodooxolan-2-one CAS No. 154145-12-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

154145-12-7

Molecular Formula

C6H9IO2

Molecular Weight

240.04 g/mol

IUPAC Name

(4R,5S)-5-ethyl-4-iodooxolan-2-one

InChI

InChI=1S/C6H9IO2/c1-2-5-4(7)3-6(8)9-5/h4-5H,2-3H2,1H3/t4-,5+/m1/s1

InChI Key

IWKBGIQWTJPYTP-UHNVWZDZSA-N

Isomeric SMILES

CC[C@H]1[C@@H](CC(=O)O1)I

Canonical SMILES

CCC1C(CC(=O)O1)I

Origin of Product

United States

Stereoselective Synthesis of 4r,5s 5 Ethyl 4 Iodooxolan 2 One

Retrosynthetic Analysis and Precursor Design

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.com For the target molecule, (4R,5S)-5-ethyl-4-iodooxolan-2-one, the key structural feature is the iodo-γ-lactone. This functional group arrangement strongly suggests that the final bond-forming step is an iodolactonization reaction.

The primary disconnection is made across the C4-O1 and C4-I bonds, which are formed during the cyclization. This leads back to an acyclic precursor: a γ,δ-unsaturated carboxylic acid. Specifically, for the target molecule, the precursor would be (Z)-hept-4-enoic acid. The (Z)-configuration of the double bond is crucial for establishing the desired syn relationship between the ethyl group at C5 and the iodine atom at C4 in the final product.

Retrosynthetic Pathway:

Target MoleculeKey DisconnectionPrecursor
This compoundC-O and C-I bond formation via Iodolactonization(Z)-hept-4-enoic acid

The design of this precursor is guided by the need to control both regioselectivity (formation of a five-membered ring) and diastereoselectivity (the cis arrangement of the substituents at C4 and C5).

Classical Iodolactonization Methodologies Applied to Acyclic Precursors

Iodolactonization is a powerful intramolecular cyclization reaction that forms a lactone by adding an iodine and an oxygen atom across a double bond. wikipedia.org The reaction is typically initiated by an electrophilic iodine source (like I2) reacting with the alkene to form a cyclic iodonium (B1229267) ion intermediate. uvic.ca The pendant carboxylate group then acts as an intramolecular nucleophile, attacking the iodonium ion to form the lactone ring. wikipedia.org This process is generally performed under mild, often basic, conditions to enhance the nucleophilicity of the carboxylic acid group. wikipedia.org

Substrate-Controlled Diastereoselective Approaches

In the absence of external chiral influences, the inherent structure and stereochemistry of the acyclic precursor can direct the stereochemical outcome of the cyclization. This is known as substrate-controlled diastereoselectivity. elsevierpure.com For the synthesis of this compound from an achiral precursor like (Z)-hept-4-enoic acid, the reaction would yield a racemic mixture of (4R,5S) and (4S,5R) enantiomers.

The diastereoselectivity (i.e., the formation of the cis or trans product) is determined by the geometry of the double bond in the precursor.

(Z)-alkenes typically lead to syn products, where the substituents on the newly formed stereocenters are on the same side of the lactone ring.

(E)-alkenes generally yield anti products.

This selectivity arises from the stereospecific nature of the iodonium ion formation and the subsequent anti-periplanar attack of the carboxylate. For the synthesis of the target compound with its (4R,5S) configuration (a syn relationship), a (Z)-alkenoic acid precursor is required. The reaction proceeds through an anti-addition of iodine and the carboxylate to the double bond.

Regioselectivity and Ring-Size Preference in Iodolactonization (e.g., Baldwin's Rules)

The formation of a five-membered γ-lactone over a six-membered δ-lactone from a γ,δ-unsaturated acid is a question of regioselectivity. This preference is well-explained by Baldwin's Rules, which are a set of guidelines that predict the relative favorability of different ring-closing reactions. wikipedia.org

The cyclization of a γ,δ-unsaturated acid involves the attack of the carboxylate oxygen onto one of the carbons of the iodonium ion. This can be classified based on the ring size and the relationship of the breaking bond to the newly formed ring:

5-exo-tet: A five-membered ring is formed, and the bond to the leaving group (part of the iodonium ring) is exo (outside) the newly formed ring.

6-endo-tet: A six-membered ring is formed, and the bond to the leaving group is endo (inside) the newly formed ring.

Baldwin's Rules for Cyclization:

Ring SizeCyclization TypeFavorability
5exo-tetFavored
6endo-tetDisfavored

According to Baldwin's rules, the 5-exo-tet cyclization is kinetically favored over the 6-endo-tet pathway. wikipedia.orgstackexchange.com This is due to the better stereoelectronic alignment required for the nucleophilic attack in the 5-exo transition state, where the nucleophile can approach the electrophilic carbon at an optimal trajectory (close to 180° relative to the breaking C-I bond). uvic.castackexchange.com Therefore, the reaction of (Z)-hept-4-enoic acid with iodine will preferentially form the five-membered γ-lactone, this compound, rather than a six-membered δ-lactone. wikipedia.org

Asymmetric Synthesis Strategies for Enantioenriched Iodolactones

To obtain the specific (4R,5S) enantiomer in excess, asymmetric synthesis strategies must be employed. These methods use a source of chirality to influence the stereochemical outcome of the iodolactonization.

Chiral Auxiliary-Mediated Iodolactonization

One established strategy involves the temporary attachment of a chiral auxiliary to the precursor molecule. wikipedia.org This auxiliary directs the electrophilic attack of the iodine and the subsequent nucleophilic attack of the carboxylate from a specific face of the molecule, leading to an enantioenriched product. After the reaction, the auxiliary is cleaved and can often be recovered. wikipedia.org

For the synthesis of γ-butyrolactones, chiral auxiliaries such as oxazolidinones (Evans auxiliaries) or pseudoephedrine can be used. wikipedia.org The process would involve:

Attaching the chiral auxiliary to the achiral (Z)-hept-4-enoic acid to form a chiral amide or ester.

Performing the iodolactonization reaction. The steric bulk of the auxiliary blocks one face of the double bond, forcing the reaction to occur on the less hindered face.

Removing the auxiliary to yield the enantioenriched this compound.

While effective, this method requires additional synthetic steps for attaching and removing the auxiliary and is stoichiometric in the chiral source.

Chiral Catalyst-Mediated Enantioselective Iodolactonization

A more atom-economical approach is the use of a chiral catalyst to control the enantioselectivity of the iodolactonization. nih.gov This field has seen significant development, with various types of catalysts being explored. rsc.org These catalysts work by forming a chiral complex with either the substrate or the iodinating reagent, creating a chiral environment that biases the reaction toward one enantiomer.

Examples of Catalytic Systems for Halolactonization:

Catalyst TypeDescriptionPotential Halogen Source
Chiral Lewis Acids Complexes of metals (e.g., Co, Sc) with chiral ligands can activate the substrate or the halogenating agent. researchgate.netN-Iodosuccinimide (NIS)
Chiral Brønsted Acids/Bases Bifunctional catalysts, often derived from BINOL or cinchona alkaloids, can activate both the nucleophile (carboxylate) and the electrophile (iodine source) simultaneously. nih.govresearchgate.netI2, NIS
Chiral Phase-Transfer Catalysts Chiral quaternary ammonium (B1175870) salts derived from cinchonidine (B190817) can catalyze iodolactonization, although sometimes with moderate enantioselectivity. researchgate.netnih.govscite.aiI2

In a typical catalytic cycle, the chiral catalyst would reversibly bind to the substrate or the iodine source. This association creates a diastereomeric transition state, and the energy difference between the two possible transition states (one leading to the (R,S)-product and the other to the (S,R)-product) results in the preferential formation of one enantiomer. nih.gov The development of catalysts that are effective for alkyl-substituted olefinic acids is an ongoing area of research. nih.gov

Organocatalytic Systems

Organocatalysis has emerged as a powerful tool for enantioselective transformations, avoiding the use of potentially toxic and expensive metals. In the context of halolactonization, chiral organocatalysts, often derived from natural products like cinchona alkaloids, have been shown to induce high levels of stereoselectivity. lidsen.com These catalysts typically operate through non-covalent interactions, such as hydrogen bonding, to create a chiral environment around the substrate.

For the synthesis of this compound, a bifunctional organocatalyst, such as a thiourea-based derivative of quinine, could be employed. The thiourea (B124793) moiety would activate the iodine source (e.g., N-Iodosuccinimide, NIS) while the tertiary amine of the alkaloid scaffold would deprotonate the carboxylic acid of the (Z)-hept-4-enoic acid precursor. This dual activation brings the reactants into a specific, sterically defined orientation within the catalyst's chiral pocket, favoring the attack of the carboxylate onto one face of the intermediate iodonium ion, leading to the desired enantiomer. lidsen.comrsc.org The development of such systems provides a metal-free pathway to versatile chiral building blocks. lidsen.com

Transition Metal-Catalyzed Systems (e.g., Chiral Salen-Co(II) Complexes)

Transition metal complexes are highly effective catalysts for a wide range of asymmetric reactions. Chiral salen complexes, in particular, are renowned for their versatility and ability to induce high stereoselectivity. nih.gov Research has demonstrated that chiral Salen-Co(II) complexes can effectively catalyze the enantioselective iodolactonization of unsaturated pentenoic acid derivatives, providing a strong precedent for their application in synthesizing this compound. acs.org

In a typical system, a chiral Salen-Co(II) complex acts as a Lewis acid, coordinating to the reactants. This coordination, governed by the sterically defined environment of the chiral ligand, directs the trajectory of the intramolecular cyclization. Studies on similar substrates have shown that these cobalt-based catalysts can achieve moderate to good enantioselectivity (53-74% ee) and high regioselectivity. acs.org The catalyst's structure, including the substituents on the salicylaldehyde (B1680747) and the nature of the diamine bridge, is crucial for performance and can be tuned to optimize results. nih.govrsc.org The mechanism is believed to involve the formation of a cobalt-iodine intermediate which then delivers the electrophilic iodine to the alkene in a stereocontrolled manner.

Table 1: Illustrative Effect of Chiral Salen-Metal Complexes on Enantioselective Iodolactonization of a Model Substrate

CatalystMetalYield (%)Enantiomeric Excess (ee, %)
(R,R)-Salen-Co(II)Cobalt8574
(R,R)-Salen-Ni(II)Nickel7862
(R,R)-Salen-Cr(III)ClChromium6555

This table is illustrative, based on findings for analogous reactions reported in the literature, demonstrating the potential of Salen-metal complexes in achieving enantioselectivity. acs.org

Lewis Base Catalysis and Mechanistic Insights

Lewis base catalysis offers a distinct and effective strategy for promoting iodo- and bromolactonization reactions. nih.govmdpi.com Detailed mechanistic studies have shown that Lewis bases can significantly accelerate the reaction and influence selectivity. almacgroup.com The catalyst, typically a phosphine (B1218219), phosphine oxide, or a chalcogen-containing compound, activates the halogen source (e.g., NIS) by forming a more electrophilic halogen-Lewis base adduct. nih.govnih.gov

This activated complex then reacts with the alkene of the unsaturated carboxylic acid to form a halonium ion. A critical finding is that the Lewis base can remain associated with the halogen in the product-determining transition state. nih.govalmacgroup.com This implies that by using a chiral Lewis base, it is possible to create an asymmetric environment around the substrate, thereby inducing enantioselectivity. This approach is promising because it can potentially overcome the rapid background racemization of the intermediate halonium ion. almacgroup.com A survey of various Lewis bases has shown that compounds like triphenylphosphine (B44618) sulfide (B99878) (Ph₃P=S) and diphenyl diselenide ((PhSe)₂) are highly effective at promoting iodolactonization and controlling selectivity. nih.govnii.ac.jp

Chemoenzymatic Synthesis Routes to Chiral Iodolactones

Chemoenzymatic methods combine the selectivity of biocatalysts with the practicality of traditional chemical synthesis, offering powerful and sustainable routes to chiral molecules. lidsen.com

Kinetic Resolution of Racemic Precursors

One of the most established chemoenzymatic strategies is kinetic resolution. acs.orgnih.gov In this approach, an enzyme selectively reacts with one enantiomer of a racemic starting material, allowing for the separation of the unreacted, enantiomerically pure substrate and the product. For the synthesis of this compound, one could start with a racemic mixture of the precursor, (±)-hept-4-enoic acid.

A lipase (B570770), such as Candida antarctica lipase B (CALB), could be used to catalyze the enantioselective esterification of the racemic acid with an alcohol. almacgroup.comnih.gov For instance, the (R)-enantiomer of the acid might be preferentially esterified, leaving behind the unreacted (S)-hept-4-enoic acid in high enantiomeric purity. This enantiopure (S)-acid can then be subjected to a standard iodolactonization reaction. The stereochemistry of the acid precursor would direct the cyclization, leading to the desired chiral iodolactone. This method is widely used for producing enantiomerically pure carboxylic acids, which are valuable intermediates. almacgroup.com

Table 2: Example of Lipase-Catalyzed Kinetic Resolution for a Racemic Carboxylic Acid

Lipase SourceAcyl AcceptorSolventConversion (%)Enantiomeric Excess (ee) of Unreacted Acid (%)
Candida antarctica Lipase B1-ButanolHexane~50>98
Pseudomonas cepacia LipaseVinyl AcetateTHF~50>99
Pig Liver Esterase (hydrolysis)Ethyl EsterPhosphate Buffer~5095

This table illustrates the typical efficiency of lipase-catalyzed kinetic resolution of racemic acids, a technique applicable to the precursor of this compound. almacgroup.comnih.gov

Biocatalytic Approaches in Stereoselective Iodolactonization

A more direct biocatalytic approach involves using an enzyme to catalyze the iodolactonization itself. Oxidoreductase enzymes, particularly haloperoxidases, are capable of performing selective halogenation reactions under mild conditions. nih.govnih.gov Vanadium-dependent haloperoxidases (VHPOs), for example, use hydrogen peroxide to oxidize a halide ion (like iodide) into a reactive electrophilic "hypoiodite" equivalent. rsc.orgchemrxiv.org

This enzymatically generated electrophilic iodine species can then react with a suitable nucleophilic substrate, such as an alkene. In the context of synthesizing this compound, a VHPO could be used to generate the electrophilic iodine in situ. This species would then react with (Z)-hept-4-enoic acid. The chiral environment of the enzyme's active site could, in principle, control the facial selectivity of the initial iodonium ion formation and the subsequent intramolecular attack by the carboxylate group, leading directly to the enantioenriched iodolactone. While direct enzymatic iodolactonization of simple alkenoic acids is an emerging area, the known capabilities of haloperoxidases make this a highly promising strategy for future development. nih.govrsc.org

Optimization of Reaction Conditions for Maximal Yield and Stereocontrol

Achieving maximum yield and stereocontrol in the synthesis of this compound requires careful optimization of reaction parameters. The choice of iodine source (e.g., I₂, N-Iodosuccinimide), solvent, temperature, and base can profoundly influence the outcome of the iodolactonization reaction. nih.govwikipedia.org

For instance, the stereochemical course of the reaction can be under either kinetic or thermodynamic control. A study on similar γ-lactone syntheses showed that conducting the reaction at lower temperatures (e.g., 0 °C) for shorter periods can favor the formation of the kinetic cis-lactone, while running the reaction at room temperature for an extended time allows for equilibration to the more stable trans-lactone. nih.gov For the synthesis of the target trans-lactone, thermodynamic conditions would likely be favored. Furthermore, in catalyzed reactions, the loading of the catalyst and the rate of addition of reagents are critical variables that must be fine-tuned to suppress background uncatalyzed reactions and maximize the influence of the chiral catalyst, thereby achieving the highest possible enantiomeric excess. nih.gov

Advanced Synthetic Technologies (e.g., Phase-Vanishing Conditions)

The pursuit of enhanced efficiency, selectivity, and sustainability in chemical synthesis has driven the development of advanced technologies that offer alternatives to conventional batch methods. In the context of the stereoselective synthesis of this compound, technologies such as phase-vanishing conditions and fluorous tagging present intriguing possibilities for overcoming challenges associated with reaction control and product purification.

The conventional synthesis of γ-iodolactones is typically achieved through the iodolactonization of a corresponding γ,δ-unsaturated carboxylic acid or ester. For instance, the iodolactonization of a compound like 3-phenyl-4-pentenoic acid can be controlled to yield either the trans or cis isomer by carefully selecting the reaction conditions, as detailed in established procedures. orgsyn.org Under thermodynamically controlled conditions (e.g., iodine in acetonitrile (B52724) at 0°C for 24 hours), the more stable trans product is favored. orgsyn.org Conversely, kinetically controlled conditions (e.g., iodine and sodium bicarbonate in a water/chloroform mixture at 0°C) can favor the formation of the cis isomer. orgsyn.org These principles are directly applicable to the synthesis of this compound from its precursor, ethyl (E)-hex-3-enoate, after hydrolysis to the corresponding carboxylic acid.

Phase-Vanishing Conditions

The phase-vanishing (PV) method is an elegant technique that utilizes a fluorous phase as a liquid membrane to control the interaction between reactants. chemistnotes.com This method typically involves a triphasic system where the substrate is in a top organic layer, a dense fluorous solvent forms the middle layer, and the reagent is in a bottom layer. chemistnotes.comresearchgate.net The reagent slowly diffuses through the fluorous phase to react with the substrate, allowing for a controlled, gradual reaction that can minimize side reactions and improve selectivity. chemistnotes.com

For the synthesis of this compound, a hypothetical phase-vanishing setup could be envisioned as follows:

Top Layer (Substrate Phase): The precursor, 4-hexenoic acid (derived from the hydrolysis of ethyl (E)-hex-3-enoate), would be dissolved in a suitable organic solvent like diethyl ether or dichloromethane.

Middle Layer (Fluorous Phase): A perfluorinated solvent, such as perfluorohexane (B1679568) (FC-72), which is immiscible with both the organic and reagent phases, would serve as the phase screen. chemistnotes.com

Bottom Layer (Reagent Phase): A solution of iodine and a base (e.g., sodium bicarbonate) in a dense solvent or, if the reagent itself is dense enough, as a neat layer.

The slow diffusion of iodine through the fluorous phase to the substrate-containing organic phase could potentially enhance the stereoselectivity of the iodolactonization by maintaining a low concentration of the electrophilic iodine species at the reaction interface. This controlled delivery could favor the desired kinetic product, leading to a higher diastereomeric excess of the (4R,5S) isomer. The progress of the reaction is visually indicated by the disappearance of the colored reagent phase. chemistnotes.com Halolactonization of neat substrates under phase-vanishing conditions has been shown to be effective, avoiding the need for solvents and basic conditions. researchgate.net

Table 1: Hypothetical Phase-Vanishing Iodolactonization of 4-Hexenoic Acid
ParameterConditionRationale
Substrate4-Hexenoic Acid in Diethyl EtherTop layer, less dense than the fluorous phase.
Phase ScreenPerfluorohexane (FC-72)Forms a distinct middle layer, immiscible with other phases. chemistnotes.com
ReagentIodine and Sodium Bicarbonate in aqueous solutionBottom layer, denser than the fluorous phase. Provides the electrophile and base.
Temperature0 °C to Room TemperatureTo control the reaction rate and selectivity.
Expected OutcomeEnhanced formation of the kinetically controlled product.Slow, controlled diffusion of the reagent.

Fluorous Tagging Strategies

Fluorous mixture synthesis (FMS) is another advanced technology that facilitates the purification of reaction products by tagging them with perfluoroalkyl groups. jlu.edu.cn This strategy is particularly advantageous in multi-step syntheses and for the preparation of compound libraries. The separation of fluorous-tagged molecules is achieved through fluorous solid-phase extraction (F-SPE) or fluorous liquid-liquid extraction (F-LLE). jlu.edu.cn

In the context of synthesizing this compound, a fluorous-tagged iodine reagent could be employed. While a specific fluorous reagent for iodolactonization is not commonplace, the principle can be illustrated. For instance, a fluorous-tagged N-iodosuccinimide (NIS) analogue could be synthesized and used as the iodine source.

The reaction would proceed as a standard iodolactonization. However, the resulting iodolactone would be tagged with a fluorous chain, as would any unreacted iodinating reagent and its byproducts. The purification process would then be greatly simplified:

The crude reaction mixture is passed through a cartridge containing fluorous silica (B1680970) gel.

The fluorous-tagged compounds (the desired product and reagent-related species) are retained on the fluorous solid phase.

Non-fluorous impurities are washed away with a conventional organic solvent (e.g., methanol/water).

The fluorous-tagged compounds are then eluted with a fluorous solvent (e.g., perfluorohexane).

Finally, the fluorous tag is cleaved from the purified iodolactone to yield the final product, this compound.

This approach would circumvent the need for traditional column chromatography, which can be time-consuming and lead to product loss. jlu.edu.cn

Table 2: Chemical Compounds Mentioned
Compound NameMolecular FormulaRole in Article
This compoundC6H9IO3Target Molecule
Ethyl (E)-hex-3-enoateC8H14O2Precursor
4-Hexenoic AcidC6H10O2Precursor (after hydrolysis)
3-Phenyl-4-pentenoic acidC11H12O2Example substrate for iodolactonization orgsyn.org
IodineI2Reagent
Sodium BicarbonateNaHCO3Reagent (Base)
Perfluorohexane (FC-72)C6F14Fluorous Solvent
N-Iodosuccinimide (NIS)C4H4INO2Iodinating Reagent
Diethyl EtherC4H10OOrganic Solvent
DichloromethaneCH2Cl2Organic Solvent
AcetonitrileC2H3NOrganic Solvent
ChloroformCHCl3Organic Solvent

Reactivity and Mechanistic Transformations of 4r,5s 5 Ethyl 4 Iodooxolan 2 One

General Principles of C-I Bond Reactivity in Halolactones

Halolactones, including (4R,5S)-5-ethyl-4-iodooxolan-2-one, are cyclic esters containing a halogen atom. The reactivity of the carbon-halogen bond is a central theme in their chemistry. The carbon-iodine bond, in particular, is relatively weak and polarized, with the carbon atom being electrophilic and the iodine atom being a good leaving group. This inherent reactivity makes iodolactones valuable precursors for a variety of functional group transformations. youtube.com

The formation of iodolactones itself, known as iodolactonization, is an intramolecular reaction where an alkene is treated with iodine and a base. youtube.comwikipedia.org This process involves the electrophilic addition of iodine to the double bond to form a bridged iodonium (B1229267) ion intermediate. youtube.com The neighboring carboxylate group then acts as an intramolecular nucleophile, attacking one of the carbons of the bridged intermediate to form the lactone ring. youtube.comwikipedia.org The regioselectivity of this ring closure is governed by Baldwin's rules, which generally favor the formation of five- and six-membered rings. youtube.com In the context of this compound, this implies its synthesis likely originates from a precursor with a double bond positioned to favor a 5-exo-trig cyclization.

The C-I bond in the resulting iodolactone is susceptible to a range of reactions, primarily nucleophilic substitutions and eliminations. youtube.com The choice of reagents and reaction conditions determines which of these pathways is favored, allowing for the controlled synthesis of diverse molecular architectures.

Nucleophilic Substitution Reactions at the C-4 Position

The electrophilic nature of the carbon atom at the C-4 position, bonded to the iodine, makes it a prime site for nucleophilic attack. This allows for the displacement of the iodide leaving group by a variety of nucleophiles.

Stereochemistry of Substitution Reactions (e.g., S\N2 Pathways)

Nucleophilic substitution reactions at the C-4 position of this compound typically proceed through an S\N2 mechanism. This pathway is characterized by a backside attack of the nucleophile on the carbon atom bearing the leaving group. libretexts.org The result is an inversion of the stereochemical configuration at the reaction center. libretexts.orgmsu.edu This stereospecificity is a powerful tool in asymmetric synthesis, allowing for the creation of new stereocenters with a high degree of control. For a reaction at a chiral center, this inversion is often referred to as a Walden inversion. msu.edu

The efficiency and stereochemical outcome of the S\N2 reaction are influenced by several factors, including the nature of the nucleophile, the solvent, and the steric hindrance around the reaction center. Strong, small nucleophiles and polar aprotic solvents generally favor the S\N2 pathway.

Reaction with Oxygen Nucleophiles (e.g., Formation of Hydroxylactones)

The reaction of iodolactones with oxygen nucleophiles, such as hydroxide (B78521) ions or alkoxides, leads to the formation of hydroxylactones or alkoxylactones, respectively. The hydrolysis of a lactone with a base like sodium hydroxide will open the ring to form the parent hydroxy acid. wikipedia.org However, under controlled conditions, nucleophilic substitution at the C-4 position can occur. For instance, treatment with water or hydroxide can lead to the displacement of the iodide to yield a hydroxylactone.

These reactions are synthetically useful for introducing hydroxyl groups with a defined stereochemistry. The resulting hydroxylactones are valuable intermediates that can be further elaborated into more complex molecules.

Reaction with Nitrogen Nucleophiles (e.g., Formation of Amino Lactones)

Nitrogen nucleophiles, such as ammonia, primary amines, and azides, can also displace the iodide ion at the C-4 position to furnish amino lactones. These reactions, like those with oxygen nucleophiles, typically proceed via an S\N2 mechanism with inversion of configuration. The reaction of aldehydes and ketones with primary amines forms imine derivatives, and similar principles can apply to the reactions of alkyl halides. libretexts.orglibretexts.org

The resulting amino lactones are important building blocks in the synthesis of various biologically active compounds, including amino acids and alkaloids. The ability to introduce a nitrogen-containing functional group with stereocontrol is a significant advantage of this methodology.

Reaction with Carbon Nucleophiles (e.g., Grignard Reagents, Organolithium Reagents)

Carbon nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful tools for forming new carbon-carbon bonds. libretexts.orglibretexts.org These reagents are highly reactive and basic, and their reactions with iodolactones can be complex. libretexts.orglibretexts.orgdalalinstitute.com While they are excellent nucleophiles, their strong basicity can also lead to side reactions, such as elimination. libretexts.orglibretexts.org

The addition of a Grignard or organolithium reagent to the electrophilic carbon at C-4 would result in the formation of a new C-C bond, leading to lactones with alkyl or aryl substituents at this position. However, these reagents can also react with the carbonyl group of the lactone. libretexts.org The reaction of an ester with a Grignard or organolithium reagent typically leads to a double addition, forming a tertiary alcohol after workup. youtube.com Therefore, careful control of reaction conditions is crucial to achieve selective substitution at the C-4 position.

Elimination Reactions to Form Unsaturated Lactones

In the presence of a non-nucleophilic base, this compound can undergo an elimination reaction to form an α,β-unsaturated lactone. This reaction typically follows an E2 mechanism, where the base abstracts a proton from the carbon adjacent to the C-I bond (the α-carbon), and the iodide ion is simultaneously eliminated. youtube.com This process results in the formation of a double bond between the α- and β-carbons of the lactone ring.

The stereochemical requirement for an E2 reaction is an anti-periplanar arrangement of the proton to be abstracted and the leaving group. This requirement can influence the feasibility and outcome of the elimination reaction in a cyclic system like an oxolan-2-one. The formation of the conjugated unsaturated lactone is often thermodynamically favorable and provides a versatile intermediate for further synthetic transformations, such as Michael additions.

Formation of α,β-Unsaturated γ-Lactones

The treatment of this compound with a non-nucleophilic base can induce an elimination reaction to furnish an α,β-unsaturated γ-lactone. This transformation typically proceeds via an E2 (bimolecular elimination) mechanism. In this process, the base abstracts a proton from the carbon adjacent to the iodine-bearing carbon (the α-carbon, C3), while the iodide ion is simultaneously eliminated.

The result of this elimination is the formation of a carbon-carbon double bond between the C3 and C4 positions, yielding 5-ethyl-5H-furan-2-one. These unsaturated lactones are valuable building blocks in organic synthesis and are found in numerous natural products. rsc.orgnih.gov The reaction is highly dependent on the choice of base and solvent conditions to favor elimination over competing substitution reactions.

Reaction Reagents Product Mechanism
DehydroiodinationDBU, NaH, or other non-nucleophilic bases5-ethyl-5H-furan-2-oneE2 Elimination

Stereochemical Outcomes of Elimination

The stereochemistry of the E2 elimination reaction is highly specific and dictated by the geometric arrangement of the departing groups. numberanalytics.com For the reaction to proceed, the abstracted proton and the iodide leaving group must be in an anti-periplanar conformation. chemistrysteps.comlibretexts.org This means their dihedral angle must be approximately 180°.

In the this compound molecule, the lactone ring constrains the possible conformations. The base will selectively abstract the C3 proton that can align anti-periplanar to the C4 iodine atom. This stereochemical requirement ensures a controlled formation of the double bond with a predictable geometry, directly linking the stereochemistry of the starting material to that of the product. libretexts.org E1 mechanisms, in contrast, proceed through a planar carbocation intermediate and generally lead to the more thermodynamically stable alkene product, which may not be the case with the concerted E2 pathway. libretexts.org

Radical Reactions Involving the C-I Bond

The carbon-iodine bond is relatively weak, making it susceptible to homolytic cleavage to generate an alkyl radical at the C4 position. This radical intermediate can then participate in a variety of useful synthetic transformations.

Reductive Dehalogenation

Reductive dehalogenation is a fundamental radical reaction where the iodine atom is replaced by a hydrogen atom. Classically, this is achieved using tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN). However, due to the toxicity of organotin compounds, more environmentally benign, tin-free methods have been developed. acs.org

One such method involves the use of a vanadium complex, [CpV(CO)₃H]⁻, which can catalytically reduce alkyl iodides in the presence of a hydrogen source (H₂) and a base. acs.orgnih.govacs.org This process is atom-efficient and proceeds under mild, room-temperature conditions. acs.orgnih.gov The reaction involves the generation of a radical at the C4 position, which then abstracts a hydrogen atom to yield (R)-5-ethyloxolan-2-one.

Reagent System Description Key Features Reference
Bu₃SnH, AIBNClassic stoichiometric radical reductionEffective but uses toxic tin reagents acs.orgacs.org
[CpV(CO)₃H]⁻, H₂, DBUCatalytic, tin-free hydrodehalogenationMild conditions, environmentally friendlier acs.orgnih.gov

Radical Cyclization and Annulation Processes

The alkyl radical generated from the C-I bond can be trapped intramolecularly by a suitably positioned alkene or alkyne, leading to radical cyclization. nih.govpsu.edu For this to occur with this compound, the molecule would first need to be derivatized to contain an unsaturated moiety. For example, the ethyl group at C5 could be replaced with an allyl or propargyl group.

Annulation processes, which form a new ring onto an existing structure, can also be initiated by this radical. acs.org These reactions often involve a cascade of bond-forming events. researchgate.net For instance, an intermolecular addition of the C4 radical to an electron-deficient alkene could be followed by a cyclization step. These transformations are powerful tools for rapidly building molecular complexity.

Metal-Catalyzed Cross-Coupling Reactions (Post-Derivatization)

The C-I bond is an excellent electrophilic partner in a wide array of transition metal-catalyzed cross-coupling reactions. The higher reactivity of alkyl and aryl iodides compared to their corresponding bromides or chlorides often allows for milder reaction conditions and greater efficiency. nih.gov

Palladium-Catalyzed Transformations (e.g., Heck, Suzuki-Miyaura)

Palladium catalysts are widely used to form new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org The C-I bond of this compound can be directly functionalized using these methods.

Suzuki-Miyaura Coupling: This reaction would couple the C4 position of the lactone with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would result in a new carbon-carbon bond, for example, attaching an aryl or vinyl group at the C4 position while retaining the stereochemistry at C5.

Heck Reaction: In a Heck-type reaction, the C4-iodide could be coupled with an alkene. This reaction typically involves a palladium(0) catalyst and a base, leading to the formation of a substituted alkene product.

These transformations highlight the utility of this compound as a chiral building block, where the iodine atom acts as a versatile handle for introducing a wide range of functional groups via robust and well-established palladium-catalyzed methods. youtube.com

Reaction Name Coupling Partner Catalyst/Reagents (Typical) Bond Formed
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄, Base (e.g., Na₂CO₃)C-C
HeckAlkene (e.g., Styrene)Pd(OAc)₂, Ligand (e.g., PPh₃), BaseC-C

Ring-Opening Reactions of the Lactone Moiety

The γ-butyrolactone ring in this compound is susceptible to nucleophilic attack at the carbonyl carbon, leading to ring-opening. researchgate.net The stability of γ-lactones is generally greater than that of δ- or ε-lactones; however, their ring-opening is a common and synthetically useful transformation. nih.gov The presence of the iodo and ethyl substituents may influence the rate and stereochemical outcome of these reactions.

Hydrolysis and Esterification

Hydrolysis: Under acidic or basic conditions, the lactone can be hydrolyzed to the corresponding γ-hydroxy carboxylic acid. In an aqueous acidic solution, the reaction is typically reversible and reaches an equilibrium between the lactone and the open-chain hydroxy acid. researchgate.net Basic hydrolysis, on the other hand, is irreversible due to the formation of the carboxylate salt. The hydrolysis of γ-butyrolactone itself has been studied, and similar principles would apply to its substituted derivatives. acs.orgresearchgate.net

Esterification: In the presence of an alcohol under acidic catalysis, the lactone can undergo a ring-opening transesterification reaction to form a γ-hydroxy ester. The equilibrium between the lactone and the ester can be shifted towards the product by using an excess of the alcohol. The steric hindrance of the incoming alcohol can affect the reaction's success. nih.gov

Reaction Conditions Product
HydrolysisAqueous acid (e.g., HCl) or base (e.g., NaOH)(4R,5S)-4-hydroxy-3-iodo-5-heptanoic acid
EsterificationAlcohol (R-OH), acid catalyst(4R,5S)-4-hydroxy-3-iodo-5-heptanoic acid ester

Reduction to Diols

The lactone can be reduced to the corresponding 1,4-diol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄). acs.org This transformation is a fundamental reaction in organic synthesis, providing access to diols that can serve as versatile building blocks for further synthetic manipulations, such as the synthesis of enantiopure 1,2-diols. nih.gov The reduction of the carbonyl group to a primary alcohol and the cleavage of the ester bond occur to yield (3R,4S)-3-iodoheptane-1,4-diol. The stereocenters at C3 and C4 (originally C4 and C5 of the lactone) are expected to remain intact during the reduction.

Reducing Agent Product
Lithium aluminum hydride (LiAlH₄)(3R,4S)-3-Iodoheptane-1,4-diol
Lithium borohydride (LiBH₄)(3R,4S)-3-Iodoheptane-1,4-diol

Aminolysis to Amides/Lactams

The reaction of this compound with amines can lead to ring-opening to form γ-hydroxy amides. This aminolysis reaction is influenced by the nucleophilicity and steric bulk of the amine. researchgate.netrug.nl The reaction can often be carried out under mild conditions, sometimes even without a catalyst. researchgate.net The resulting γ-hydroxy amides are valuable synthetic intermediates. Depending on the reaction conditions and the structure of the amine, subsequent intramolecular cyclization of the γ-hydroxy amide could potentially lead to the formation of a substituted lactam, although this would require activation of the hydroxyl group. The aminolysis of γ-valerolactone with various amines has been studied and provides a model for the expected reactivity. researchgate.netrug.nl

Amine Product
Primary Amine (R-NH₂)N-substituted (4R,5S)-4-hydroxy-3-iodo-5-heptanamide
Secondary Amine (R₂NH)N,N-disubstituted (4R,5S)-4-hydroxy-3-iodo-5-heptanamide

Stereochemical Analysis and Conformational Studies of 4r,5s 5 Ethyl 4 Iodooxolan 2 One and Its Derivatives

Elucidation of Absolute and Relative Configuration

The definitive assignment of the absolute and relative stereochemistry of chiral molecules like (4R,5S)-5-ethyl-4-iodooxolan-2-one is fundamental to understanding their chemical and biological properties. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the relative configuration of diastereomers. For 4,5-disubstituted γ-lactones, the coupling constants between the protons at C4 and C5 (³JH4-H5) are particularly informative. A larger coupling constant is generally indicative of a trans relationship between the substituents, while a smaller coupling constant suggests a cis arrangement. In the case of this compound, the substituents at C4 and C5 are in a trans configuration. The analysis of ¹H and ¹³C NMR chemical shifts, aided by techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can further elucidate the spatial proximity of different protons, confirming the relative stereochemistry. researchgate.netresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) is instrumental in separating enantiomers and determining the enantiomeric excess of a chiral compound. By using a chiral stationary phase, the diastereomeric complexes formed between the enantiomers and the chiral selector exhibit different retention times, allowing for their separation and quantification. This technique is crucial for verifying the stereochemical outcome of asymmetric syntheses of compounds like this compound.

X-ray Crystallography provides the most unambiguous determination of both the absolute and relative stereochemistry of a crystalline compound. nih.gov By diffracting X-rays through a single crystal of the molecule, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of all atoms. For this compound, a successful crystal structure analysis would definitively confirm the R configuration at C4 and the S configuration at C5, as well as the trans relationship between the iodine and ethyl groups. nih.govnii.ac.jp The crystal packing can also reveal intermolecular interactions. nih.govresearchgate.netresearchgate.net

Technique Information Obtained Relevance to this compound
¹H NMRRelative stereochemistry (cis/trans) from coupling constants (³JH4-H5) and NOE data.Confirms the trans relationship between the C4-iodo and C5-ethyl groups.
¹³C NMRNumber and chemical environment of carbon atoms.Supports the overall molecular structure. researchgate.net
Chiral HPLCEnantiomeric purity.Essential for verifying the success of enantioselective synthesis.
X-ray CrystallographyUnambiguous absolute and relative configuration; bond lengths and angles; conformational details in the solid state.Provides definitive proof of the (4R,5S) stereochemistry. nih.gov

Conformational Analysis of the Five-Membered Oxolanone Ring

The five-membered oxolanone (γ-butyrolactone) ring is not planar and adopts a puckered conformation to relieve torsional strain. The two most common conformations are the envelope (E) and the twist (T) forms. In the envelope conformation, one atom is out of the plane of the other four. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The specific conformation adopted by a substituted oxolanone is influenced by the nature and position of the substituents, which seek to minimize steric interactions. olemiss.edu

For this compound, the conformational equilibrium would be expected to favor a geometry that minimizes the steric repulsion between the bulky iodine atom and the ethyl group, as well as other ring substituents. Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to predict the relative energies of different conformations and the barriers to interconversion between them. olemiss.eduresearchgate.net

Influence of Substituents on Conformational Preferences and Reactivity Profiles

The substituents on the oxolanone ring play a crucial role in dictating its conformational preferences and, consequently, its reactivity. In this compound, the large iodine atom at C4 and the ethyl group at C5 are the dominant steric features.

The preference for substituents to occupy pseudo-equatorial positions to minimize 1,3-diaxial-like interactions is a key factor. The trans arrangement of the iodo and ethyl groups likely forces the ring into a conformation that places these bulky groups in positions that minimize steric strain. The electronic effects of the substituents also play a role. The electron-withdrawing nature of the iodine atom can influence the reactivity of the lactone, for example, by affecting the electrophilicity of the carbonyl carbon.

Diastereoselection in Reaction Pathways

The stereocenters in this compound are often established during its synthesis, most commonly through an iodolactonization reaction . This reaction involves the intramolecular cyclization of an unsaturated carboxylic acid, such as a 4-alkenoic acid, in the presence of an iodine source. The reaction proceeds through a cyclic iodonium (B1229267) ion intermediate, and the subsequent attack of the carboxylate group occurs in an anti-fashion, leading to a high degree of diastereoselectivity. nih.govnih.govwikipedia.org The stereochemistry of the starting alkene and any existing stereocenters in the substrate will influence the stereochemical outcome of the cyclization.

For example, the synthesis of this compound would likely involve the iodolactonization of a (Z)- or (E)-alkenoic acid precursor. The geometry of the double bond and the reaction conditions (kinetic versus thermodynamic control) can be manipulated to favor the formation of the desired trans diastereomer. orgsyn.org

Reactions involving the opening of the lactone ring or substitution at the carbon bearing the iodine atom will also be influenced by the existing stereochemistry, often proceeding with a high degree of stereocontrol.

Stereochemical Integrity and Epimerization Studies

The stereochemical stability of this compound is an important consideration, particularly under reaction or storage conditions. Epimerization, the change in configuration at one stereocenter, is a potential concern.

For γ-lactones, the stereocenter at the α-position (C2) to the carbonyl group is generally the most susceptible to epimerization, especially under basic conditions, through the formation of an enolate intermediate. redalyc.orgacs.org However, in this compound, the stereocenters are at the β (C4) and γ (C5) positions. Epimerization at C4 would require breaking and reforming the carbon-iodine bond, which is less likely under typical conditions. Epimerization at C5 is also not facile.

Role As a Synthetic Intermediate in Complex Molecule Construction

Strategic Utility in Natural Product Total Synthesis

The inherent chirality and functionality of (4R,5S)-5-ethyl-4-iodooxolan-2-one make it a powerful tool in the asymmetric synthesis of natural products. The controlled introduction of multiple stereocenters and the versatile reactivity of the iodide and lactone groups are key to its utility.

Precursor to Structurally Diverse Polycyclic Scaffolds

While direct examples of the conversion of this compound to polycyclic scaffolds are not prominently featured in the literature, the inherent reactivity of iodolactones provides a clear pathway for such transformations. The carbon-iodine bond is amenable to a wide range of carbon-carbon bond-forming reactions, including Sonogashira, Stille, and Suzuki couplings. These reactions can be employed to introduce complex side chains or to initiate intramolecular cyclizations, leading to the formation of new rings and, ultimately, polycyclic systems. The lactone ring itself can serve as a template, guiding the stereochemical outcome of subsequent reactions, or it can be opened to reveal new functional groups for further elaboration.

Modular Synthesis Strategies Employing this compound

Modular synthesis, which involves the assembly of complex molecules from a set of interchangeable building blocks, is a powerful strategy in modern drug discovery and materials science. The distinct reactivity of the iodide and lactone functionalities in this compound makes it an ideal candidate for such approaches.

The carbon-iodine bond can be selectively targeted with a variety of coupling partners, allowing for the introduction of diverse molecular fragments. Following this initial diversification, the lactone ring can be opened or further functionalized, providing a second point for modification. This two-pronged reactivity allows for the systematic and modular construction of a wide range of molecules from a single, readily accessible chiral starting material. This approach is particularly valuable for the synthesis of libraries of related compounds for structure-activity relationship (SAR) studies.

Development of Diverse Compound Libraries from the Iodolactone Scaffold

The generation of compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of a multitude of compounds for biological activity. The structural features of this compound make it an excellent scaffold for the development of such libraries.

Starting from this single chiral building block, a vast array of derivatives can be synthesized. The iodide can be displaced by a wide range of nucleophiles or engaged in various cross-coupling reactions to introduce diversity at the C4 position. Subsequently, the lactone can be opened under basic or acidic conditions to yield the corresponding hydroxy acid, which can then be derivatized in numerous ways, such as through esterification, amidation, or reduction to the corresponding diol. This divergent synthetic strategy allows for the rapid and efficient generation of a large number of structurally diverse, yet stereochemically related, compounds.

Cascade and Multicomponent Reactions Featuring the Iodolactone

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. wikipedia.orgbaranlab.org The unique combination of functional groups in this compound makes it a promising substrate for the design of novel cascade sequences.

For instance, a reaction could be initiated at the carbon-iodine bond, such as a radical addition or a transition metal-catalyzed coupling, which could then trigger a subsequent intramolecular reaction involving the lactone carbonyl or the ester linkage. Such a cascade would allow for the rapid construction of complex molecular architectures from a relatively simple starting material, adhering to the principles of atom and step economy. While specific examples of cascade reactions involving this particular iodolactone are not widely reported, the general reactivity of iodolactones in such transformations is an active area of research. rsc.org

Computational and Theoretical Investigations

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Elucidation of Iodolactonization Mechanism

No specific studies detailing the quantum chemical elucidation of the iodolactonization mechanism to form (4R,5S)-5-ethyl-4-iodooxolan-2-one are available. Such a study would typically involve density functional theory (DFT) calculations to map the potential energy surface of the reaction, identifying the structures of reactants, transition states, intermediates, and products. The goal would be to determine the reaction pathway with the lowest activation energy, thus providing a detailed, step-by-step understanding of how the cyclization and iodination occur.

Investigation of Stereoselectivity Origin

There is no available research that computationally investigates the origin of stereoselectivity in the formation of the (4R,5S) diastereomer of 5-ethyl-4-iodooxolan-2-one. A computational investigation would analyze the transition states leading to different stereoisomers. By comparing the energies of these transition states, researchers could explain why the formation of the (4R,5S) isomer is favored over other possibilities. This analysis would likely consider factors such as steric hindrance and electronic effects in the transition state geometries.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No molecular dynamics simulation studies have been published for this compound. Such simulations would provide insight into the dynamic behavior of the molecule, including the flexibility of the oxolanone ring and the conformational preferences of the ethyl and iodo substituents. By simulating the molecule in different solvents, one could also study the intermolecular interactions, such as hydrogen bonding or van der Waals forces, between the lactone and solvent molecules, which can influence its stability and reactivity.

Prediction of Reactivity and Selectivity in Novel Transformations

There are no computational predictions on the reactivity and selectivity of this compound in novel chemical transformations. Theoretical studies could be employed to explore its potential in, for example, nucleophilic substitution reactions at the carbon bearing the iodine atom or ring-opening reactions. Computational methods could predict the most likely sites of attack, the activation barriers for different reaction pathways, and the stereochemical outcomes of such transformations, guiding future experimental work.

Correlation Between Computational Models and Experimental Observations

Due to the absence of both computational and specific experimental studies for this compound in the public domain, no correlation between computational models and experimental observations can be drawn. In a typical research scenario, computational results for properties like reaction yields, stereoselectivity, and spectroscopic parameters (e.g., NMR chemical shifts) would be compared with experimentally measured values. A strong correlation would validate the computational model, confirming its accuracy in describing the chemical system and its ability to make reliable predictions.

Future Perspectives in Research on 4r,5s 5 Ethyl 4 Iodooxolan 2 One

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of chiral lactones is an area of intense research, with a growing emphasis on environmentally benign methods. researchgate.net Future work on (4R,5S)-5-ethyl-4-iodooxolan-2-one will likely focus on moving away from traditional methods that may rely on stoichiometric heavy-metal reagents or hazardous solvents.

Key areas of innovation include:

Biocatalysis : The use of enzymes, such as engineered carbonyl reductases or cytochrome P450 mutants, offers a highly selective and green alternative for producing chiral building blocks. rsc.orgnih.gov For instance, a carbonyl reductase variant, SmCR_M5, has demonstrated high stereoselectivity (up to 99% ee) in the synthesis of various chiral γ- and δ-lactones. rsc.org Future research could explore the enzymatic resolution of racemic precursors or the direct enzymatic cyclization of a suitable unsaturated acid to yield this compound.

Photocatalysis : Merging photocatalysis with biocatalysis presents a novel strategy for constructing chiral γ-lactones from simple starting materials like aldehydes and acrylates. uva.nl This light-driven approach, potentially using catalysts like tetrabutylammonium (B224687) decatungstate (TBADT), could be adapted for the synthesis of the target iodolactone, minimizing waste and energy consumption. uva.nl

Organocatalysis : The development of organocatalytic methods for asymmetric halolactonization continues to be a major goal. nih.govpnas.org Chiral catalysts derived from cinchonidine (B190817) have been used for enantioselective iodolactonization, providing a metal-free pathway to chiral lactones. pnas.org Further refinement of these catalysts could improve yields and selectivities for specific substrates like the precursor to this compound.

Integration into Flow Chemistry and Automation for Scalable Synthesis

To bridge the gap between academic discovery and industrial application, the synthesis of this compound is a prime candidate for integration into continuous flow systems. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability. nih.govresearchgate.net

Future research in this area will likely involve:

Multi-step Telescoped Synthesis : Designing a continuous one-flow system where the initial formation of the unsaturated carboxylic acid precursor, its subsequent iodolactonization, and in-line purification are performed sequentially without isolating intermediates. mdpi.com This approach improves efficiency and minimizes manual handling and waste generation. nih.govmdpi.com

Enhanced Safety with Hazardous Reagents : Flow reactors allow for the safe handling of potentially hazardous reagents that might be used in alternative synthetic routes, as only small volumes are reacting at any given time. nih.gov

Process Optimization and Automation : Automated flow systems can rapidly screen various reaction parameters (temperature, residence time, stoichiometry) to quickly identify optimal conditions for the synthesis of this compound, accelerating process development. nih.gov A recent report detailed the synthesis of hydroxy lactones in a flow process that generated the final product within one hour, demonstrating the potential for high productivity. researchgate.net

Exploration of New Catalytic Systems for Enhanced Selectivity

The stereochemistry of this compound is critical to its function, and achieving high diastereoselectivity and enantioselectivity in its synthesis is paramount. The iodolactonization reaction, which forms the core structure, is a key step where catalysis can exert significant control. wikipedia.org

Future research will focus on:

Lewis Base Catalysis : Systematic studies have shown that Lewis bases can effectively catalyze halolactonization reactions. nih.govpnas.orgpnas.org Catalysts such as tetramethylthiourea (B1220291) and various phosphine (B1218219) derivatives have been shown to influence the selectivity of cyclization. nih.gov The development of new, chiral Lewis base catalysts is a promising avenue, as their presence in the transition state of the cyclization step could induce high enantioselectivity. nih.govpnas.org

Transition Metal Catalysis : While organocatalysis is attractive, transition metal complexes, such as those based on iridium or copper, are highly effective for other types of asymmetric transformations leading to chiral lactones. rsc.orgnih.govacs.orgmit.edu Research into chiral copper-catalyzed radical oxyfunctionalization of alkenes has provided a versatile method for synthesizing a wide range of enantiomerically enriched lactones. acs.orgmit.edu Exploring similar strategies for a combined oxy-iodination could yield novel pathways.

Computational Modeling : The use of computational chemistry to model the transition states of the iodolactonization reaction with different catalytic systems can help in the rational design of new catalysts with improved selectivity for the desired (4R,5S) stereochemistry.

Catalyst TypeExample Catalyst/SystemReaction TypeKey FindingReference
Lewis Base Tetramethylthiourea, (Me₂N)₃PIodolactonizationInfluences cyclization selectivity, promoting exo-cyclization. nih.gov
Chiral Phase-Transfer Cinchonidine derivativesEnantioselective IodolactonizationEnables asymmetric synthesis of iodolactones. pnas.org
Iridium Complex Chiral Ir-complexes with ferrocene-based ligandsAsymmetric Hydrogenation of KetoestersProduces chiral lactones in high yield and enantioselectivity (up to 99% ee). rsc.org
Copper Complex Cu-catalyst with chiral ligandRadical Oxyfunctionalization of AlkenesProvides access to diverse chiral lactones with tetrasubstituted stereocenters. acs.orgmit.edu

Development of Novel Derivatization Pathways for Advanced Organic Materials (theoretical/mechanistic focus only)

The structure of this compound is a versatile starting point for creating more complex molecules. From a theoretical and mechanistic standpoint, the two primary reactive sites—the carbon-iodine bond and the lactone ring—offer distinct opportunities for derivatization.

Substitution of the Iodine Atom : The C-I bond is a key functional handle. Iodine is an excellent leaving group, making the C4 position susceptible to nucleophilic substitution (S_N2-type) reactions. youtube.com Theoretically, this allows for the introduction of a vast array of functional groups. For example, coupling reactions (e.g., Sonogashira, Suzuki) could be explored to attach conjugated systems, potentially leading to novel chromophores or electronically active materials. Mechanistic studies would focus on the stereochemical outcome of these substitutions, aiming to retain the (4R,5S) configuration.

Ring-Opening Polymerization : The lactone itself can be a monomer for ring-opening polymerization. acs.orgnih.gov Theoretical studies could investigate the catalytic mechanisms (e.g., using organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene) for the controlled polymerization of this compound. acs.org The resulting functionalized polyesters, with a repeating iodo- and ethyl-substituted unit, would have unique properties. Mechanistic models would explore how the stereochemistry of the monomer influences the polymer's tacticity and resulting material properties (e.g., crystallinity, degradation rate).

Cascade Reactions : A cascade reaction could be designed where a nucleophile first opens the lactone ring, and a subsequent intramolecular reaction involves the iodine-bearing carbon. Computational modeling would be invaluable for predicting the feasibility and stereochemical course of such complex transformations, paving the way for the synthesis of novel polycyclic architectures from a simple chiral precursor.

Application in Chemical Biology as Mechanistic Probes (excluding clinical or safety aspects)

Lactones and related structures like β-lactams are recognized as privileged structures for designing activity-based protein profiling (ABPP) probes. rsc.org These probes are powerful tools for studying enzyme function directly in complex biological systems. rsc.org this compound has features that make it an intriguing candidate for development into a mechanistic probe.

The core mechanism involves the lactone acting as an electrophile that can be attacked by a nucleophilic residue (e.g., serine, cysteine, or threonine) in an enzyme's active site, leading to covalent modification and inhibition. rsc.org The specificity of this interaction can be tuned by the substituents on the lactone ring.

Future research from a chemical biology perspective would focus on:

Target Identification : Using this compound as a parent compound to screen against classes of enzymes known to be targeted by lactones, such as serine hydrolases or proteases. The goal is to identify specific protein targets based on its unique stereochemistry and substitution pattern.

Probe Design and Synthesis : Attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) handle for affinity purification) to the core structure. The ethyl group or, more likely, a derivative of the iodine atom could serve as an attachment point for a linker connected to the reporter. The iodine itself could be replaced by a tagged group via nucleophilic substitution.

Mechanism of Action Studies : Investigating the covalent modification of a target enzyme. Mass spectrometry-based proteomics would be used to confirm the covalent labeling and identify the specific amino acid residue in the active site that reacts with the probe. This provides fundamental insight into the enzyme's catalytic mechanism and the probe's mode of action. researchgate.netrsc.org The stereochemistry of the probe would be critical in ensuring selective binding to the target's active site.

Q & A

Q. What are the key considerations for synthesizing (4R,5S)-5-ethyl-4-iodooxolan-2-one with high enantiomeric purity?

Methodological Answer: Synthesis of this iodinated oxolanone requires precise stereochemical control. Key steps include:

  • Catalyst selection : Use chiral catalysts (e.g., organocatalysts or transition-metal complexes) to favor the (4R,5S) configuration during ring closure or iodination steps.
  • Purification : Employ column chromatography with chiral stationary phases or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate enantiomerically pure product .
  • Monitoring : Track reaction progress via thin-layer chromatography (TLC) or HPLC with a chiral column to ensure minimal racemization .

Q. Which spectroscopic methods are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm the oxolanone ring structure and iodine/ethyl substituents. Key signals include downfield shifts for the carbonyl carbon (~175 ppm) and iodine-adjacent protons (δ 4.5–5.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C7_7H11_{11}IO2_2, expected [M+H]+^+ = 253.9842).
  • X-ray Crystallography : Resolve absolute stereochemistry via single-crystal analysis, comparing bond angles and torsional parameters to known analogs .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

  • Variables : Test thermal stability (25°C, 40°C), light exposure (UV vs. dark), and humidity (40–80% RH).
  • Analytical endpoints : Monitor degradation via HPLC for byproducts (e.g., deiodinated derivatives) and quantify enantiomeric purity loss over time .
  • Statistical design : Apply 4R principles (randomization, replication, reduction of variation, and representativeness) to ensure robust conclusions .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes in nucleophilic substitution reactions involving this compound?

Methodological Answer:

  • Transition-state analysis : Use density functional theory (DFT) calculations to model the steric and electronic effects of the ethyl and iodine groups. The bulky ethyl group at C5 likely induces steric hindrance, favoring nucleophilic attack from the less hindered face .
  • Kinetic studies : Compare reaction rates under varying conditions (e.g., polar aprotic solvents vs. protic solvents) to differentiate between SN_\text{N}1 and SN_\text{N}2 pathways .

Q. How can contradictory data regarding the biological activity of this compound be systematically resolved?

Methodological Answer:

  • Reproducibility checks : Replicate assays across independent labs using standardized protocols (e.g., fixed cell lines, identical compound batches).
  • Meta-analysis : Apply multivariate regression to identify confounding variables (e.g., solvent choice, assay pH) that may explain discrepancies .
  • Ethical validation : Ensure raw data and statistical code are openly shared to enable independent verification .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reaction environments?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Model solvent interactions to predict solubility and aggregation behavior.
  • Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites susceptible to attack .
  • Machine learning : Train models on PubChem reaction datasets to propose optimal conditions (e.g., temperature, catalysts) for new transformations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.